molecular formula C16H22N2O2 B2826867 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 941915-28-2

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Cat. No. B2826867
CAS RN: 941915-28-2
M. Wt: 274.364
InChI Key: KHABLJFSAMQWBG-UHFFFAOYSA-N
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Description

“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” is a chemical compound that likely belongs to the class of organic compounds known as tetrahydroquinolines . Tetrahydroquinolines are compounds containing a quinoline moiety, which consists of a benzene ring fused to a piperidine, and has four hydrogen atoms at positions 1, 2, 3, and 4 .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tetrahydroquinolines can generally be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Scientific Research Applications

Synthesis and Reactivity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is closely related to tetrahydroquinoline derivatives, which are pivotal in organic synthesis for constructing complex molecules due to their reactivity and functional group compatibility. Smith et al. (2010) demonstrated lateral lithiation of related compounds, paving the way for the synthesis of tetrahydroisoquinolines, which are crucial intermediates in the synthesis of natural products and pharmaceuticals (Smith, El‐Hiti, & Hegazy, 2010). This highlights the compound's potential in facilitating the synthesis of complex organic molecules through selective lithiation and subsequent reactions with electrophiles.

Pharmaceutical Applications

Derivatives of tetrahydroquinoline, which share structural similarity with N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, have been explored for their antimicrobial and antitubercular activities. Kumar et al. (2014) synthesized novel carboxamide derivatives of 2-quinolones and evaluated their antimicrobial and antitubercular properties, demonstrating the potential of such compounds in combating infectious diseases (Kumar, Fernandes, & Kumar, 2014). This suggests the importance of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide derivatives in developing new therapeutics.

Material Science and Catalysis

In material science and catalysis, the structural motifs of tetrahydroquinoline derivatives offer unique properties for catalytic applications. Manoharan and Jeganmohan (2018) reported on the use of benzamides with alkynes in the presence of a cobalt catalyst, leading to isoquinolone derivatives with the release of hydrogen (Manoharan & Jeganmohan, 2018). This illustrates the potential of such compounds in facilitating environmentally friendly catalytic processes.

Future Directions

The future research directions for “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide” and related compounds could involve further exploration of their biological activities and potential therapeutic applications, as well as the development of more efficient and environmentally friendly synthesis methods .

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11(19)18-9-5-6-12-10-13(7-8-14(12)18)17-15(20)16(2,3)4/h7-8,10H,5-6,9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHABLJFSAMQWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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